molecular formula C8H14N2O2 B1674943 Levetiracetam CAS No. 102767-28-2

Levetiracetam

Cat. No. B1674943
M. Wt: 170.21 g/mol
InChI Key: HPHUVLMMVZITSG-LURJTMIESA-N
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Description

Levetiracetam is a medication used to treat epilepsy. It is used for partial-onset, myoclonic, or tonic–clonic seizures and is taken either by mouth as an immediate or extended-release formulation or by injection into a vein .


Synthesis Analysis

A new synthesis of levetiracetam has been described involving a dynamic kinetic resolution and a ruthenium-catalysed ex-cell anodic oxidation . The enzymatic resolution involved identifying Comamonas testosteroni nitrile hydratase variants with high (S)-selectivity and activity .


Molecular Structure Analysis

Levetiracetam is the S-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide. Its molecular formula is C8H14N2O2, and its molecular weight is 170.21 .


Chemical Reactions Analysis

The hydrophilic groups of Levetiracetam differentiate it from other earlier antiepileptic drugs . Analytical techniques for the analysis of Levetiracetam have been covered in various studies .


Physical And Chemical Properties Analysis

Levetiracetam is a pyrrolidone-family antiepileptic drug of the second generation with a broad spectrum of activity .

Scientific Research Applications

Neuroprotective Effects in Parkinson's Disease

Levetiracetam has been investigated for its neuroprotective effects, particularly in the context of Parkinson's disease. A study by Erbaş et al. (2016) demonstrated that Levetiracetam significantly attenuated rotenone-induced toxicity in a rat model of Parkinson's disease. The drug was shown to suppress apomorphine-induced rotations, attenuate the degeneration of dopaminergic neurons, and decrease lipid peroxide levels while inducing levels of glutathione, catalase, and superoxide dismutase activity. These findings suggest that Levetiracetam may offer beneficial effects on dopaminergic neurons against rotenone-induced injury, possibly through the attenuation of oxidative stress (Erbaş, Yılmaz, & Taşkıran, 2016).

Influence on Cognitive and Neurological Functions

Levetiracetam has been explored for its impact on cognitive and neurological functions beyond seizure control. Yao et al. (2021) reported that Levetiracetam significantly increased the density of surviving neurons in the cerebral cortex and reduced infarct size after middle cerebral artery occlusion in rats. It also suppressed the activation of microglia and inhibited TNF-α and IL-1β in the ischemic brain, suggesting that its benefits in angiogenesis and functional recovery after cerebral ischemia might be mediated through anti-inflammatory and antiapoptotic activities, as well as inducing the expression of heat shock protein 70, vascular endothelial growth factor, and hypoxia-inducible factor-1α (Yao et al., 2021).

Management of Seizures in Different Contexts

In the context of neonatal seizures, Falsaperla et al. (2017) evaluated the efficacy and safety of Levetiracetam as a first-line treatment, demonstrating its effectiveness in resolving seizures without major side-effects. This study underscores the potential of Levetiracetam as a viable and safe option for managing neonatal seizures, highlighting the need for further research in this area (Falsaperla et al., 2017).

Future Directions

Levetiracetam is proving to be effective in seizure control and is well-tolerable, with a novel mechanism of action. This makes it a possible multitarget drug with clinical applications other than for epilepsy . There is also ongoing research into its use in the setting of CNS emergencies and for seizure prevention/treatment .

properties

IUPAC Name

(2S)-2-(2-oxopyrrolidin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHUVLMMVZITSG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023207
Record name Levetiracetam
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

104g/100mL, Very soluble in water (104.0 g/100 mL). It is freely soluble in chloroform (65.3 g/100 mL) and in methanol (53.6 g/mL), soluble in ethanol (16.5 g/mL), sparingly soluble in acetonitrile (5.7 g/100 mL) and practically insoluble in n-hexane. (Solubility limits are expressed as g/100 mL solvent)
Record name Levetiracetam
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Vapor Pressure

3.5X10-6 mm Hg at 25 °C
Record name LEVETIRACETAM
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Mechanism of Action

The exact mechanism through which levetiracetam exerts its anti-epileptic effects is unclear, but is thought to be unique amongst other anti-epileptic medications. Current knowledge suggests that levetiracetam’s binding to synaptic vesicle protein 2A (SV2A) is a key driver of its action. SV2A is a membrane-bound protein that is found on synaptic vesicles and is ubiquitous throughout the CNS - it appears to play a role in vesicle exocytosis and in the modulation of synaptic transmission by increasing the available amount of secretory vesicles available for neurotransmission. Stimulation of pre-synaptic SV2A by levetiracetam may inhibit neurotransmitter release, but this action does not appear to affect normal neurotransmission. This has led to the suggestion that levetiracetam exclusively modulates the function of SV2A only under pathophysiological conditions. Levetiracetam and related analogues showed a correlation between affinity for SV2A and anti-epileptic potency, further suggesting that action at this site contributes to the anti-epileptic activity of the drug. Levetiracetam has also been shown to indirectly affect GABAergic neurotransmission (despite having no direct effect on GABAergic or glutamatergic receptors) and modulate ionic currents. Similarly, levetiracetam has been shown in vitro to inhibit N-type calcium channels. How, or even if, these actions are implicated in its anti-epileptic action have yet to be elucidated., The precise mechanism by which levetiracetam exerts its antiepileptic effect is unknown. The antiepileptic activity of levetiracetam was assessed in a number of animal models of epileptic seizures. Levetiracetam did not inhibit single seizures induced by maximal stimulation with electrical current or different chemoconvulsants and showed only minimal activity in submaximal stimulation and in threshold tests. Protection was observed, however, against secondarily generalized activity from focal seizures induced by pilocarpine and kainic acid, two chemoconvulsants that induce seizures that mimic some features of human complex partial seizures with secondary generalization. Levetiracetam also displayed inhibitory properties in the kindling model in rats, another model of human complex partial seizures, both during kindling development and in the fully kindled state. The predictive value of these animal models for specific types of human epilepsy is uncertain., In vitro and in vivo recordings of epileptiform activity from the hippocampus have shown that levetiracetam inhibits burst firing without affecting normal neuronal excitability, suggesting that levetiracetam may selectively prevent hypersynchronization of epileptiform burst firing and propagation of seizure activity., Levetiracetam at concentrations of up to 10 muM did not demonstrate binding affinity for a variety of known receptors, such as those associated with benzodiazepines, GABA (gammaaminobutyric acid), glycine, NMDA (N-methyl-D-aspartate), re-uptake sites, and second messenger systems. Furthermore, in vitro studies have failed to find an effect of levetiracetam on neuronal voltage-gated sodium or T-type calcium currents and levetiracetam does not appear to directly facilitate GABAergic neurotransmission. However, in vitro studies have demonstrated that levetiractem opposes the activity of negative modulators of GABA- and glycine-gated currents and partially inhibits N-type calcium currents in neuronal cells., A saturable and stereoselective neuronal binding site in rat brain tissue has been described for levetiracetam. Experimental data indicate that this binding site is the synaptic vesicle protein SV2A, thought to be involved in the regulation of vesicle exocytosis. Although the molecular significance of levetiracetam binding to synaptic vesicle protein SV2A is not understood, levetiracetam and related analogs showed a rank order of affinity for SV2A which correlated with the potency of their antiseizure activity in audiogenic seizure-prone mice. These findings suggest that the interaction of levetiracetam with the SV2A protein may contribute to the antiepileptic mechanism of action of the drug., For more Mechanism of Action (Complete) data for LEVETIRACETAM (6 total), please visit the HSDB record page.
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Product Name

Levetiracetam

Color/Form

Crystals from ethyl acetate, White to off-white crystalline powder

CAS RN

102767-28-2
Record name Levetiracetam
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Melting Point

115-119C, 117 °C
Record name Levetiracetam
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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